2,6-Bis(3-bromobenzylidene)cyclohexanone
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Overview
Description
2,6-Bis(3-bromobenzylidene)cyclohexanone is an organic compound with the molecular formula C20H16Br2O It is a derivative of cyclohexanone, where two 3-bromobenzylidene groups are attached to the 2 and 6 positions of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-bromobenzylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and 3-bromobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(3-bromobenzylidene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,6-Bis(3-bromobenzylidene)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2,6-Bis(3-bromobenzylidene)cyclohexanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context in which it is used.
Comparison with Similar Compounds
2,6-Bis(3-bromobenzylidene)cyclohexanone can be compared with other similar compounds, such as:
- 2,6-Bis(3-chlorobenzylidene)cyclohexanone
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,6-Bis(2,6-dimethoxybenzylidene)cyclohexanone
These compounds share a similar core structure but differ in the substituents attached to the benzylidene groupsFor example, the bromine atoms in this compound may confer unique properties compared to its chloro or methoxy analogs .
Properties
Molecular Formula |
C20H16Br2O |
---|---|
Molecular Weight |
432.1 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(3-bromophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16Br2O/c21-18-8-1-4-14(12-18)10-16-6-3-7-17(20(16)23)11-15-5-2-9-19(22)13-15/h1-2,4-5,8-13H,3,6-7H2/b16-10+,17-11+ |
InChI Key |
AHJCUJSTWXHHHI-OTYYAQKOSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC(=CC=C2)Br)/C(=O)/C(=C/C3=CC(=CC=C3)Br)/C1 |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)Br)C(=O)C(=CC3=CC(=CC=C3)Br)C1 |
Origin of Product |
United States |
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